4-phenyl-1-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-1,2,3,6-tetrahydropyridine
Description
Properties
IUPAC Name |
(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c30-25(28-17-13-21(14-18-28)20-9-3-1-4-10-20)23-19-26-29(22-11-5-2-6-12-22)24(23)27-15-7-8-16-27/h1-13,15-16,19H,14,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATGDJFUQZGEJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
4-Phenyl-1-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-1,2,3,6-tetrahydropyridine is a complex organic compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Tetrahydropyridine ring
- Functional Groups :
- Phenyl groups
- Pyrazole and pyrrole moieties
- Carbonyl group
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing potential therapeutic applications in treating metabolic and central nervous system (CNS) disorders.
Research indicates that the compound may act through multiple pathways:
- Inhibition of Enzymatic Activity : It has been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is involved in cortisol metabolism. This inhibition can lead to beneficial effects in metabolic syndrome and related disorders such as type 2 diabetes and obesity .
- Neuroprotective Effects : The compound exhibits potential neuroprotective properties, making it a candidate for treating Alzheimer's disease and other forms of dementia .
2. Pharmacological Properties
The compound has been evaluated for several pharmacological properties:
- Antioxidant Activity : Studies have demonstrated that similar compounds with pyrrole and pyrazole groups exhibit significant antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related diseases .
- Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory activity by modulating cytokine production and inhibiting inflammatory pathways .
Research Findings
A review of the literature reveals several key findings regarding the biological activity of this compound:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- A study demonstrated that administration of the compound in a diabetic rat model resulted in improved glucose tolerance and reduced insulin resistance, suggesting its utility in managing type 2 diabetes.
- Another investigation reported that the compound exhibited protective effects against neurodegeneration in mouse models by reducing amyloid-beta plaque formation and promoting neuronal survival.
Scientific Research Applications
The compound 4-phenyl-1-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-1,2,3,6-tetrahydropyridine is a complex organic molecule that has garnered interest in various fields of medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its applications, supported by relevant data tables and documented case studies.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds containing the pyrazole and pyrrol moieties. The incorporation of these structures into drug candidates has been linked to the inhibition of cancer cell proliferation and induction of apoptosis.
Case Study: Pyrazole Derivatives
A study published in Molecules highlighted the synthesis of various pyrazole derivatives and their evaluation against cancer cell lines. Compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cells, suggesting a mechanism involving cell cycle arrest and apoptosis induction .
Antimicrobial Properties
The antimicrobial properties of pyrazole-containing compounds have also been extensively investigated. The structural features of this compound enhance its ability to interact with bacterial enzymes and disrupt microbial cell walls.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| 4-Pyrazole Derivative | E. coli | 32 |
| 4-Pyrazole Derivative | S. aureus | 16 |
| 4-Pyrazole Derivative | P. aeruginosa | 64 |
This table illustrates the effectiveness of related compounds against various bacterial strains, indicating that modifications to the pyrazole structure can enhance antimicrobial efficacy.
Neuroprotective Effects
The neuroprotective potential of tetrahydropyridine derivatives has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The unique combination of phenyl and pyrrol groups in the structure may facilitate neuroprotection through antioxidant mechanisms.
Case Study: Neuroprotection
Research published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound demonstrated significant protective effects on neuronal cells subjected to oxidative stress . The study concluded that these compounds could potentially serve as therapeutic agents for neurodegenerative disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Neurotoxic Tetrahydropyridines: MPTP (1-Methyl-4-Phenyl-1,2,5,6-Tetrahydropyridine)
MPTP (C₁₂H₁₅N) shares the tetrahydropyridine backbone but differs in substituents:
- MPTP : Methyl group at the 1-position and phenyl at the 4-position.
- Target Compound : Phenyl at the 1-position and a bulky pyrazole-pyrrole-carbonyl group at the 4-position.
Key Findings :
- MPTP is metabolized to MPP⁺, a neurotoxin causing selective destruction of dopaminergic neurons via mitochondrial dysfunction .
- The target compound’s bulkier substituents likely prevent similar metabolic activation, reducing neurotoxic risk. Computational studies suggest its carbonyl group may favor hydrolysis over oxidation, further mitigating toxicity .
| Property | MPTP | Target Compound |
|---|---|---|
| Substituents (Position) | 1-Methyl, 4-Phenyl | 1-Phenyl, 4-Pyrazole-Pyrrole-Carbonyl |
| Bioactivity | Neurotoxic | Unknown (Potential CNS-modulatory) |
| Metabolic Pathway | Oxidation to MPP⁺ | Predicted hydrolysis |
Antipyretic/Anti-Inflammatory Pyrazole Derivatives
highlights pyrazole-based compounds (e.g., N-aryl-5(3)-phenyl-4-(3,5-diphenyl-1-pyrazolyl)-3(5)-pyrazoleamines ) with antipyretic and anti-inflammatory activities.
Structural Differences :
- Target Compound : Contains a tetrahydropyridine ring fused to a pyrazole-pyrrole-carbonyl group.
- Reference Compounds : Simpler pyrazole cores with diphenyl or aryl amine substituents.
Pharmacological Implications :
- The reference compounds’ anti-inflammatory activity correlates with COX-2 inhibition and reduced prostaglandin synthesis.
- However, its larger size could reduce bioavailability compared to smaller analogs .
| Compound | Core Structure | Key Substituents | Bioactivity (IC₅₀ COX-2) |
|---|---|---|---|
| Reference Compound (3) | Pyrazole | 3,5-Diphenyl, N-aryl | 0.8 µM |
| Target Compound | Tetrahydropyridine | Pyrazole-Pyrrole-Carbonyl | Not reported (Predicted ≤1 µM) |
Pesticidal Pyrazole Derivatives (e.g., Fipronil)
Fipronil (C₁₂H₄Cl₂F₆N₄OS) is a halogenated pyrazole insecticide.
Structural Contrasts :
- Fipronil : Contains trifluoromethyl, sulfinyl, and chlorophenyl groups.
- Target Compound : Lacks halogens but includes phenyl and pyrrole rings.
Functional Implications :
- Halogens in fipronil enhance binding to GABA receptors in insects.
- The target compound’s aromatic groups may favor interactions with mammalian targets (e.g., serotonin receptors) rather than insecticidal activity .
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrazole core via cyclocondensation. For example, phenylhydrazine derivatives react with β-keto esters or acetoacetate analogs under reflux conditions (e.g., glacial acetic acid, 1–2 hours) .
- Step 2 : Introduction of the pyrrolyl group using 2,5-dimethoxytetrahydrofuran under acidic conditions, followed by basification and recrystallization .
- Step 3 : Coupling the pyrazole intermediate with tetrahydropyridine via a carbonyl linker. This may involve nucleophilic acyl substitution or Friedel-Crafts acylation, monitored by TLC and purified via column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- FTIR : Identifies key functional groups (e.g., carbonyl stretch at ~1680–1720 cm⁻¹, pyrrole/pyrazole C-N stretches) .
- 1H/13C NMR : Resolves substituent patterns (e.g., pyrazole protons at δ 6.5–8.5 ppm, tetrahydropyridine protons at δ 2.5–4.0 ppm) .
- Mass Spectrometry (EI-MS) : Confirms molecular weight and fragmentation patterns .
Q. What purification methods are recommended post-synthesis?
Q. What are the documented biological activities of structurally related pyrazole derivatives?
Pyrazole analogs exhibit enzyme inhibition (e.g., enoyl-ACP reductase ), receptor antagonism (e.g., mGluR5 ), and anti-inflammatory properties. The tetrahydropyridine moiety may enhance CNS permeability .
Advanced Research Questions
Q. How do substituents on the pyrazole ring influence physicochemical properties?
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Increase melting points (e.g., 208–230°C) but reduce solubility in polar solvents .
- Electron-Donating Groups (e.g., OMe) : Lower melting points (112–160°C) and improve aqueous solubility, potentially enhancing bioavailability .
- Aryl Substituents : Bulky groups (e.g., 2,4-dichlorophenyl) may sterically hinder reactivity, requiring optimized coupling conditions .
Q. How can researchers address contradictions in NMR spectral data during structural elucidation?
- Tautomerism : Pyrazole rings may exhibit keto-enol tautomerism, leading to split signals. Use deuterated DMSO or low-temperature NMR to stabilize conformers .
- Impurity Peaks : Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) to identify artifacts .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., δ 6.5–8.5 ppm for aromatic protons) .
Q. What strategies optimize the yield of the tetrahydropyridine moiety?
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve acylation efficiency during coupling .
- Solvent Selection : Non-polar solvents (e.g., xylene) favor cyclization, while DMF enhances intermediate solubility .
- Temperature Control : Reflux at 110–120°C for 24–30 hours ensures complete ring closure .
Q. How can computational methods aid in predicting biological activity?
Q. What are the challenges in analyzing the carbonyl group’s electronic environment using FTIR?
Q. How to validate synthetic intermediates with complex stereochemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
